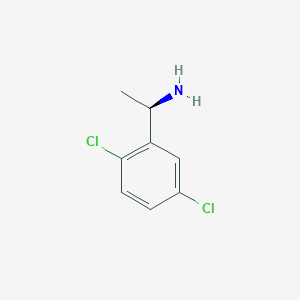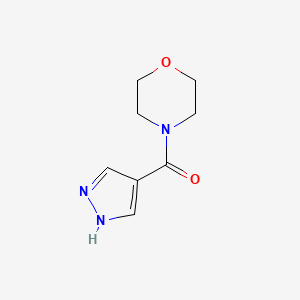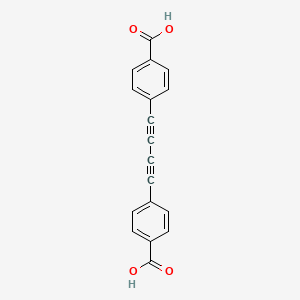
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid
概要
説明
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid is an organic compound with the chemical formula C₁₈H₁₀O₄. This compound is notable for its unique structure, which consists of two benzoic acid units linked by a conjugated butadiyne moiety (a four-carbon chain with two triple bonds). This structure imparts unique chemical properties, making it a valuable building block in organic synthesis and materials science.
準備方法
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid typically involves the coupling of two benzoic acid derivatives through a butadiyne linkage. One common method involves the Glaser-Hay coupling reaction, where terminal alkynes are coupled in the presence of a copper catalyst . The reaction conditions often include the use of an inert atmosphere and elevated temperatures to facilitate the coupling process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high yield and purity .
化学反応の分析
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds in the butadiyne moiety to double or single bonds, altering the compound’s properties.
Substitution: The benzoic acid units can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and polymers.
Materials Science: The compound’s unique structure makes it useful in developing new materials with specific electronic and photonic properties.
Medicinal Chemistry: Researchers explore its potential in drug design and development due to its ability to form stable conjugated systems.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes.
作用機序
The key feature of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid is the presence of the butadiyne linkage. This conjugated system with alternating single and triple bonds allows for electron delocalization, influencing the molecule’s reactivity. While the compound itself may not have a specific biological mechanism of action, its significance lies in its role as a building block for more complex functional molecules.
類似化合物との比較
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid can be compared with other similar compounds, such as:
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of carboxylic acid groups.
4,4’-(Buta-1,3-diyne-1,4-diyl)dipyridine: Contains pyridine rings instead of benzoic acid units.
1,4-Diphenylbutadiyne: Lacks the carboxylic acid groups, consisting only of phenyl rings linked by a butadiyne moiety.
These compounds share the butadiyne linkage but differ in their functional groups and aromatic units, which influence their chemical properties and applications .
特性
IUPAC Name |
4-[4-(4-carboxyphenyl)buta-1,3-diynyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-17(20)15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(12-8-14)18(21)22/h5-12H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROTZTMCXKTYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


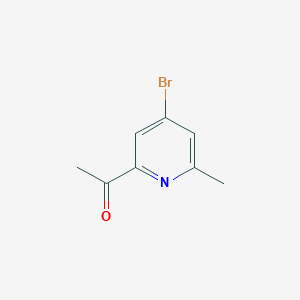
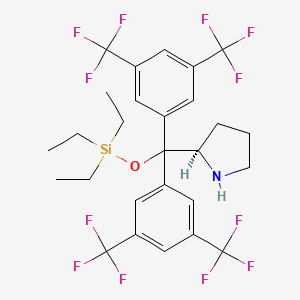
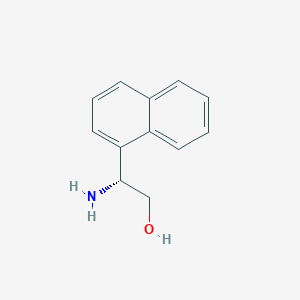
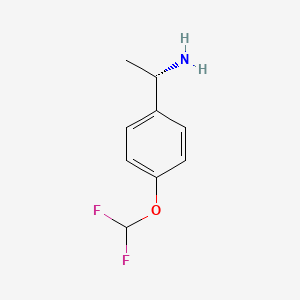
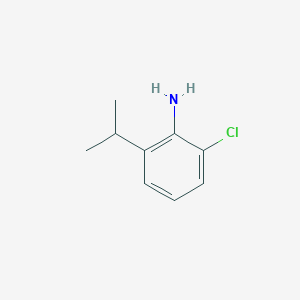
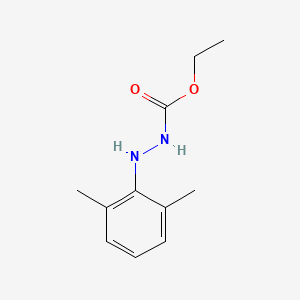
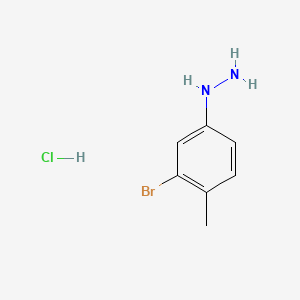
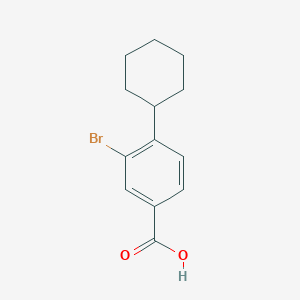
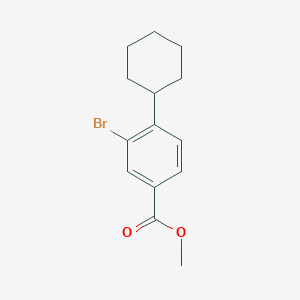
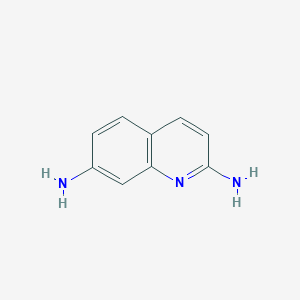
![4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl](/img/structure/B3176785.png)

